Protriptyline

Descripción general

Descripción

La protriptilina es un antidepresivo tricíclico, específicamente una amina secundaria, utilizado principalmente para el tratamiento de la depresión y el trastorno por déficit de atención e hiperactividad (TDAH). A diferencia de la mayoría de los antidepresivos tricíclicos, la protriptilina tiende a ser energizante en lugar de sedante, lo que la hace útil para afecciones como la narcolepsia para promover la vigilia .

Mecanismo De Acción

La protriptilina ejerce sus efectos inhibiendo la recaptación de los neurotransmisores noradrenalina y serotonina, aumentando así sus niveles en la hendidura sináptica y mejorando la neurotransmisión. Se cree que esta acción contribuye a sus efectos antidepresivos. Además, la protriptilina regula a la baja los receptores β-adrenérgicos corticales cerebrales y sensibiliza los receptores serotoninérgicos postsinápticos con el uso crónico .

Análisis Bioquímico

Biochemical Properties

Protriptyline plays a significant role in biochemical reactions by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with several enzymes and proteins, including serotonin transporters and norepinephrine transporters, which are crucial for its antidepressant effects . Additionally, this compound binds to histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its diverse pharmacological profile .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of norepinephrine and serotonin, this compound enhances neurotransmission and modulates mood and arousal in depressed individuals . It also affects cell signaling pathways by down-regulating cerebral cortical beta-adrenergic receptors and sensitizing post-synaptic serotonergic receptors with chronic use . These changes in receptor sensitivity and neurotransmitter levels can lead to alterations in gene expression and cellular metabolism, ultimately improving mood and reducing symptoms of depression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their synaptic concentrations . This inhibition is achieved through binding interactions with the transporters responsible for the reuptake of these neurotransmitters. This compound also blocks histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects . These molecular interactions result in an overall increase in serotonergic neurotransmission, which is believed to underlie the antidepressant effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is well absorbed from the gastrointestinal tract and rapidly sequestered in tissues . Its therapeutic effects typically appear after approximately two weeks of administration . This compound’s stability and degradation in laboratory settings have been studied, revealing that it has a relatively long elimination half-life of 54 to 92 hours . Long-term effects on cellular function include sustained changes in neurotransmitter levels and receptor sensitivity, which contribute to its antidepressant efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses are generally effective in improving mood and reducing symptoms of depression, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can cause rapid heart rate and urinary retention at higher doses, particularly in older individuals . These findings highlight the importance of careful dosage management to balance therapeutic benefits with potential side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through hepatic enzymes . The metabolic pathways involve hydroxylation and demethylation, resulting in the formation of active metabolites that contribute to both therapeutic and adverse effects . The metabolism of this compound can be influenced by other compounds, such as phenobarbital, which can increase its metabolic rate . Understanding these metabolic pathways is crucial for optimizing dosage and minimizing adverse effects.

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and rapidly distributed within tissues . It has a high protein binding rate of approximately 92%, which affects its transport and distribution within the body . The compound is primarily excreted in the urine, with a minor amount excreted in feces . The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound is known to accumulate in specific cellular compartments, such as the synaptic cleft, where it exerts its effects on neurotransmitter reuptake . The compound’s localization is also affected by its binding to transporters and receptors, which direct it to specific cellular sites . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Métodos De Preparación

El clorhidrato de protriptilina se sintetiza a través de una serie de reacciones químicas que implican la formación de un sistema de anillos dibenzociclohepteno. La ruta sintética generalmente implica la alquilación de un derivado de dibenzociclohepteno con un haluro de alquilo adecuado, seguido de la metilación de la amina resultante . Los métodos de producción industrial implican rutas sintéticas similares, pero están optimizados para la producción a gran escala, lo que garantiza un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

La protriptilina experimenta varias reacciones químicas, que incluyen:

Oxidación: La protriptilina se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la protriptilina en su forma de amina reducida.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y haluros de alquilo para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

La protriptilina se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: La protriptilina sirve como un compuesto modelo para estudiar el comportamiento de los antidepresivos tricíclicos en diversas reacciones químicas.

Biología: Se utiliza para investigar los efectos de los antidepresivos tricíclicos en los sistemas de neurotransmisores y sus interacciones con varios receptores.

Medicina: La protriptilina se utiliza principalmente para tratar la depresión y el TDAH.

Industria: La protriptilina se utiliza en la industria farmacéutica para la producción de medicamentos antidepresivos.

Comparación Con Compuestos Similares

La protriptilina se compara con otros antidepresivos tricíclicos como la amitriptilina, la nortriptilina y la imipramina. Si bien todos estos compuestos comparten una estructura tricíclica similar y un mecanismo de acción, la protriptilina es única en sus efectos energizantes, lo que la hace adecuada para afecciones como la narcolepsia. Otros antidepresivos tricíclicos tienden a ser más sedantes .

Compuestos similares incluyen:

Amitriptilina: Utilizado para la depresión y el dolor crónico, conocido por sus efectos sedantes.

Nortriptilina: Utilizado para la depresión y el dolor neuropático, menos sedante que la amitriptilina.

Imipramina: Utilizado para la depresión y la enuresis, tiene efectos tanto sedantes como energizantes dependiendo de la dosis.

Actividad Biológica

Protriptyline is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Its biological activity extends beyond traditional antidepressant effects, showcasing potential in neuroprotective roles, cognitive enhancement, and modulation of various neurotransmitter systems. This article delves into the multifaceted biological activities of this compound, supported by research findings, case studies, and data tables.

This compound primarily exerts its antidepressant effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This mechanism is thought to enhance synaptic availability of these neurotransmitters, contributing to mood elevation over time. However, its pharmacological profile suggests additional mechanisms:

- Cholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE), which may contribute to its cognitive-enhancing properties. In vitro studies demonstrated that this compound binds to the active site of AChE, leading to a concentration-dependent decrease in enzyme activity .

- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition : this compound also inhibits BACE-1, a critical enzyme in amyloid-beta production, suggesting potential applications in Alzheimer's disease treatment. The IC50 for BACE-1 inhibition was found to be approximately 0.025 mM .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects through its ability to reduce amyloid aggregation and modulate neuroinflammation:

- Amyloid Aggregation : Studies using Thioflavin T fluorescence assays showed that this compound significantly inhibits amyloid-beta aggregation, extending the lag phase of nucleation and reducing overall aggregate formation .

- Cell Culture Studies : In neuro2a cell lines, this compound treatment resulted in a significant reduction in AChE activity, confirming its neuroprotective potential at cellular levels .

Clinical Applications and Case Studies

This compound has been explored for various clinical applications beyond depression:

- Attention-Deficit/Hyperactivity Disorder (ADHD) : A naturalistic study involving 11 patients indicated a modest reduction in ADHD symptoms after four weeks of this compound treatment (p < .004) .

- Sleep Apnea : In a study involving patients with obstructive sleep apnea, this compound was administered as a nonsedating alternative, showing positive outcomes in reducing episodes of airway obstruction during sleep .

- Combination with Other Treatments : this compound has been assessed in combination with other medications for enhanced efficacy in treating complex conditions like bulimia nervosa and cocaine dependency .

Side Effects and Considerations

While this compound is considered less sedating than other TCAs, it is associated with several side effects typical of this drug class:

- Common Side Effects : These include dry mouth, constipation, urinary retention, increased heart rate, and sedation. Special caution is advised for elderly patients due to risks such as rapid heart rate and urinary retention .

- Cardiotoxicity : Like other TCAs, this compound can affect cardiac function. Monitoring is essential for patients with pre-existing heart conditions due to potential QT interval prolongation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

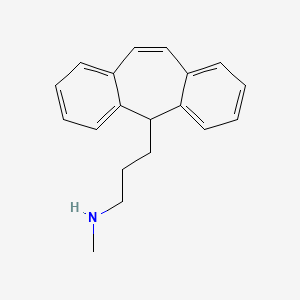

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPIARFWQZKAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-55-4 (hydrochloride) | |

| Record name | Protriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023535 | |

| Record name | Protriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Freely sol in water /hydrochloride/, 2.31e-04 g/L | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT)., ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/ | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

438-60-8 | |

| Record name | Protriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NDU154T12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-171 °C (Protriptyline HCl), Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/, 169 - 171 °C (protriptyline hydrochloride) | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.